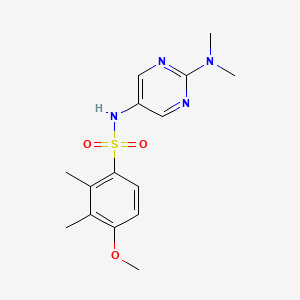
2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is a chemical compound with the molecular formula C7Cl3F6N . It has a molecular weight of 318.43 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The InChI code for “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is 1S/C7Cl3F6N/c8-2-1 (6 (11,12)13)3 (9)5 (10)17-4 (2)7 (14,15)16 .Chemical Reactions Analysis
Trifluoromethylpyridines, including “2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine”, are used in the protection of crops from pests . They undergo various chemical reactions to form different derivatives .Physical And Chemical Properties Analysis
“2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is a liquid . Its unique physicochemical properties are derived from the fluorine atom and the pyridine moiety .Scientific Research Applications
Nucleophilic Displacement Reactions
2,3,5-Trichloropyridine, a compound similar to 2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine, is reported to undergo nucleophilic displacement reactions in ionic liquid to afford the corresponding 2-aryloxylpropionate .
Synthesis of 3,5-Dichloro-2-Arylpyridines
This compound may be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .
3. Key Intermediate for the Synthesis of Fluazifop 2-chloro-5-(trifluoromethyl)pyridine, a compound related to 2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine, is a key intermediate for the synthesis of fluazifop .
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . For example, treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide yielded a compound in good yield .
Development of New Pesticides
Given its structural similarity to key intermediates used in the synthesis of certain pesticides , this compound could potentially be used in the development of new pesticides.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,5-trichloro-4,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-2-1(6(11,12)13)3(9)5(10)17-4(2)7(14,15)16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWGZUWYQHWIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)